molecular formula C10H15BrN4O2S B6435232 N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide CAS No. 2549014-79-9

N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

Cat. No. B6435232
CAS RN: 2549014-79-9
M. Wt: 335.22 g/mol
InChI Key: WYQBHMRMYMHJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide (abbreviated as N-BrPy-MMS) is an organic compound used in various scientific research applications. It is a colorless solid that can be crystallized and is soluble in water, ethanol, acetone, and other polar solvents. N-BrPy-MMS is an important chemical intermediate in the synthesis of various compounds, including drugs and other biologically active molecules. It is also used in the synthesis of polymers, catalysts, and other materials.

Mechanism of Action

N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide acts as an inhibitor of enzymes in biochemical and physiological processes. It is an inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and fats. It is also an inhibitor of enzymes involved in the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has a variety of biochemical and physiological effects. It is an inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and fats. It also inhibits the synthesis of nucleic acids and proteins. In addition, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is available in large quantities. Another advantage is that it is soluble in a variety of solvents, making it easy to work with in the lab. One limitation is that it is a relatively unstable compound and can degrade in the presence of light or heat. Another limitation is that it is a relatively toxic compound and should be handled with care.

Future Directions

In the future, N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide may be used in the development of new drugs and in the study of enzyme kinetics. It may also be used to study the effects of various drugs on the body, as well as the effects of various environmental factors. In addition, it may be used in the study of molecular structures and in the development of new materials. Finally, it may be used in the development of new catalysts and in the synthesis of polymers.

Synthesis Methods

N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is synthesized by a simple two-step reaction involving the conversion of 5-bromopyrimidine to N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide. The first step involves the conversion of 5-bromopyrimidine to 5-bromoazetidine-3-carboxylic acid. This is accomplished by a nucleophilic substitution reaction with sodium azide in an aqueous solution of sodium hydroxide. The second step involves the conversion of the 5-bromoazetidine-3-carboxylic acid to N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide. This is accomplished by a nucleophilic substitution reaction with methyl methanesulfonate in an aqueous solution of sodium hydroxide.

Scientific Research Applications

N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has a wide range of scientific research applications. It is used in the synthesis of polymers, catalysts, and other materials. It is also used in the synthesis of drugs and other biologically active molecules. In addition, it is used in the study of enzyme kinetics, in the development of new drugs, and in the study of molecular structures.

properties

IUPAC Name

N-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O2S/c1-14(18(2,16)17)5-8-6-15(7-8)10-12-3-9(11)4-13-10/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBHMRMYMHJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=C(C=N2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.